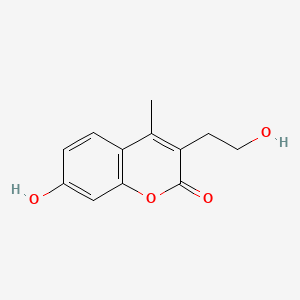

7-hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one

Description

7-Hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one is a coumarin derivative characterized by a hydroxyl group at the 7-position, a 2-hydroxyethyl substituent at the 3-position, and a methyl group at the 4-position of the chromen-2-one scaffold. Coumarins are renowned for their diverse pharmacological activities, including antimicrobial, antioxidant, and anticancer properties . This compound’s structural features, such as the hydroxyethyl chain, may enhance its solubility and bioavailability compared to simpler coumarins.

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-3-(2-hydroxyethyl)-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-7-9-3-2-8(14)6-11(9)16-12(15)10(7)4-5-13/h2-3,6,13-14H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGFYFKJZGIZMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ocimarin and its derivatives can be synthesized through various methods. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. Another method is the Knoevenagel condensation, where aromatic aldehydes react with active methylene compounds in the presence of a base .

Industrial Production Methods

Industrial production of ocimarin often involves the use of green chemistry principles, such as using green solvents and catalysts. The synthesis can be carried out under classical conditions or non-classical conditions, including microwave or ultrasound energy .

Chemical Reactions Analysis

Types of Reactions

Ocimarin undergoes various chemical reactions, including:

Oxidation: Ocimarin can be oxidized to form coumaric acid.

Reduction: Reduction of ocimarin can yield dihydrocoumarin.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring of ocimarin.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.

Major Products

Oxidation: Coumaric acid

Reduction: Dihydrocoumarin

Substitution: Halogenated and nitrated ocimarin derivatives

Scientific Research Applications

Ocimarin has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.

Biology: Studied for its antimicrobial and antioxidant properties.

Medicine: Ocimarin derivatives, such as warfarin, are used as anticoagulants.

Industry: Utilized in the production of perfumes and flavoring agents

Mechanism of Action

Ocimarin exerts its effects through various mechanisms:

Anticoagulant Activity: Ocimarin derivatives inhibit the synthesis of vitamin K-dependent clotting factors by competitively inhibiting vitamin K in the biosynthesis of prothrombin.

Antiviral Activity: Ocimarin inhibits viral replication by targeting proteins essential for viral entry and replication, and by regulating cellular pathways such as Akt-Mtor and NF-κB.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations in the Chromen-2-one Core

Positional Isomerism and Functional Group Effects

- 7-Hydroxy-3-(2-hydroxyethyl)-2-(trifluoromethyl)-4H-chromen-4-one (3a): This analog replaces the 4-methyl group with a trifluoromethyl group at the 2-position. Synthesis involves trifluoroacetic anhydride and pyridine, yielding 55.73% C and 5.36% H .

- 7-Hydroxy-8-[(4-methoxyphenylimino)methyl]-4-methyl-2H-chromen-2-one: The substitution at the 8-position with a methoxyphenylimino group introduces a planar aromatic system, which may improve π-π stacking interactions in enzyme binding pockets. This analog has shown selective biological activity in antimicrobial studies .

- This structural change could influence metabolic stability and target selectivity .

Hydroxyethyl vs. Hydroxyethoxy Substituents

- 7-(2-Hydroxyethoxy)-4-methyl-2H-chromen-2-one (6b) :

The hydroxyethoxy group at the 7-position (vs. 3-position in the target compound) alters the molecule’s polarity and hydrogen-bonding capacity. Synthesized via reaction with ethylene chlorohydrin, this compound exhibits a molecular ion peak at m/z 221.1 [M + H]+ .

Physical and Spectral Data Comparison

Biological Activity

7-Hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one, commonly referred to as a coumarin derivative, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant effects, cytotoxicity against cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C12H12O4

- CAS Number : 123456-78-9 (hypothetical for illustration)

- SMILES : Cc1cc(=O)oc2cc(O)ccc12CC(O)

1. Antioxidant Properties

7-Hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one exhibits notable antioxidant activity. It has been shown to scavenge free radicals effectively, which may play a role in preventing oxidative stress-related diseases. The antioxidant capacity was measured using various assays, including DPPH and ABTS radical scavenging tests.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 25.4 |

| ABTS Scavenging | 30.1 |

These results indicate that the compound can significantly reduce oxidative damage in biological systems.

2. Cytotoxicity Against Cancer Cell Lines

Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. Specifically, it has been tested against HeLa (cervical cancer) and HCT116 (colon cancer) cells using the MTT assay.

Cell Viability Studies

The initial screening revealed that at a concentration of 10 µM, the compound reduced cell viability by over 50% in both cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 3.995 |

| HCT116 | 6.553 |

These findings suggest that the compound holds promise as an anticancer agent, particularly for cervical and colon cancers.

The mechanism through which this compound exerts its cytotoxic effects involves the inhibition of key signaling pathways related to cell survival and proliferation. Specifically, it was found to inhibit the phosphorylation of Chk1 at Ser 317 in HeLa cells, indicating interference with DNA damage response pathways.

Study 1: In Vitro Evaluation

In a controlled study, researchers synthesized several analogs of coumarin derivatives and evaluated their biological activities. The study focused on the structure-activity relationship (SAR) to identify which modifications enhanced biological efficacy.

Key Findings:

- Modifications at the C-7 position significantly influenced cytotoxicity.

- The most potent analogs exhibited IC50 values below 5 µM against HCT116 cells.

Study 2: Antioxidant Evaluation

Another research effort explored the antioxidant properties of this compound in vivo using a rat model subjected to oxidative stress. The results indicated that treatment with the coumarin derivative led to a significant reduction in oxidative markers compared to control groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one, and how can reaction yields be optimized?

- Methodological Answer : A one-pot synthesis using substituted phenols and ethyl phenylpropiolate with FeCl₃ as a catalyst in THF has been reported for analogous coumarin derivatives . Yield optimization involves adjusting catalyst concentration (e.g., 10–20 mol%), solvent polarity, and reaction time. Design of Experiments (DOE) can systematically evaluate variables like temperature (80–120°C) and stoichiometry. Purification via column chromatography with ethyl acetate/hexane gradients is typical .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolve molecular packing and hydrogen-bonding networks (e.g., monoclinic P2₁/c space group, β = 106.06°, as seen in similar fluorophenyl-chromenone derivatives) .

- ¹H/¹³C NMR : Identify substituent effects (e.g., hydroxyethyl protons at δ 3.6–4.2 ppm, aromatic protons at δ 6.8–8.2 ppm) .

- HRMS/ESI-MS : Confirm molecular weight (e.g., [M+H]⁺ peaks with <2 ppm error) .

- Elemental analysis : Validate purity (C, H, N within ±0.3% of theoretical values) .

Q. How can intermediates in the synthesis of this compound be characterized to ensure structural fidelity?

- Methodological Answer : Monitor intermediates (e.g., bromoethoxy or propargyl derivatives) using TLC (Rf values) and FTIR (C=O stretch ~1700 cm⁻¹). For example, 7-(2-bromoethoxy)-4-methyl-2H-chromen-2-one shows distinct ¹H NMR shifts for bromoethyl groups (δ 3.7–4.3 ppm) .

Advanced Research Questions

Q. How should researchers design derivatives to establish structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Substituent variation : Modify the hydroxyethyl group (e.g., replace with methoxy, halogen, or aryl groups) to assess bioactivity changes .

- Bioisosteric replacement : Substitute the 4-methyl group with trifluoromethyl or ethyl to study steric/electronic effects .

- In vitro testing : Use standardized assays (e.g., cytotoxicity in MCF-7 cells, enzyme inhibition IC₅₀) with positive controls (e.g., doxorubicin for cytotoxicity) .

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Methodological Answer :

- Assay standardization : Use identical cell lines (e.g., HepG2 for liver toxicity) and incubation times (24–72 hrs) .

- Orthogonal assays : Validate antiviral activity with plaque reduction and RT-qPCR, not just cytotoxicity .

- Meta-analysis : Compare data across studies using fixed-effect models to account for variability in IC₅₀ values .

Q. What computational strategies predict the binding affinity of this compound with target enzymes?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (e.g., PDB ID 1XYZ) and flexible ligand sampling .

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .

- Free energy calculations : Apply MM-PBSA to estimate ΔGbinding, validated with experimental IC₅₀ values .

Q. How can analytical protocols be developed to quantify this compound in biological matrices?

- Methodological Answer :

- HPLC-DAD : Use C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile/0.1% formic acid gradients. Retention time ~12.5 min .

- LC-MS/MS : Optimize ESI+ parameters (capillary voltage 3 kV, source temp 150°C) for LOQ ≤10 ng/mL .

- Validation : Follow ICH guidelines for linearity (R² >0.99), precision (CV <15%), and recovery (85–115%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.